Roxindole

Vue d'ensemble

Description

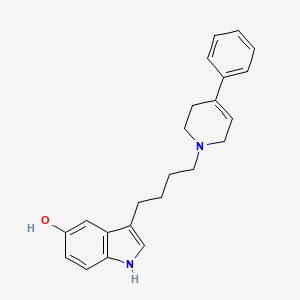

Roxindole, également connu sous le nom de 3-[4-(4-phényl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol, est un médicament dopaminergique et sérotoninergique. Il a été initialement développé par Merck KGaA pour le traitement de la schizophrénie. Bien que son efficacité antipsychotique ait été modeste, il a été constaté qu'il produisait des effets antidépresseurs et anxiolytiques puissants et rapides . This compound a également été étudié pour le traitement de la dépression, de la maladie de Parkinson et des prolactinomes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Une voie de synthèse modifiée, pratique et à haut rendement pour la préparation du Roxindole implique la réaction catalysée par transfert de phase de la gamma-butyrolactone avec le 5-méthoxyindole, conduisant directement au dérivé de l'acide indolylbutyrique en une seule étape .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, notamment la catalyse par transfert de phase et l'utilisation de solvants et de réactifs appropriés pour atteindre des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Roxindole subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein du composé.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau des cycles indole et pyridine.

Réactifs et conditions communs :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé modèle dans des études sur les systèmes dopaminergiques et sérotoninergiques.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la sécrétion hormonale.

Médecine : Exploré comme traitement de la schizophrénie, de la dépression, de la maladie de Parkinson et des prolactinomes

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques ciblant les voies dopaminergiques et sérotoninergiques.

5. Mécanisme d'action

This compound agit comme un agoniste à plusieurs récepteurs :

Récepteurs de la dopamine : C'est un agoniste partiel des récepteurs D2, D3 et D4, avec des actions préférentielles au niveau des autorécepteurs.

Récepteurs de la sérotonine : Il agit comme un agoniste du récepteur 5-HT1A et a une activité plus faible au niveau des récepteurs 5-HT1B et 5-HT1D.

Inhibition de la recapture de la sérotonine : This compound inhibe la recapture de la sérotonine, contribuant à ses effets antidépresseurs.

On pense que les actions du composé à ces récepteurs et sa capacité à inhiber la recapture de la sérotonine sont à la base de ses effets thérapeutiques dans divers troubles psychiatriques et neurologiques.

Composés similaires :

Spiperone : Un antagoniste de la dopamine avec des propriétés sérotoninergiques similaires.

AMI-193 : Un autre composé ayant des effets similaires sur la réponse au stress du réticulum endoplasmique.

Unicité du this compound : La combinaison unique d'activité dopaminergique et sérotoninergique de this compound, ainsi que son inhibition de la recapture de la sérotonine, le distinguent des autres composés. Son action préférentielle au niveau des autorécepteurs de la dopamine et ses effets antidépresseurs et anxiolytiques rapides en font un composé précieux pour des recherches plus poussées et des applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Roxindole, also known as EMD-49,980, is a dopaminergic and serotonergic drug that was initially intended for use in the treatment of schizophrenia . Subsequent investigations have explored its potential in treating major depressive disorder, Parkinson's disease, and prolactinoma .

Pharmacological Properties and Targets

this compound is a dopamine autoreceptor-selective agonist with a strong affinity for D2-like receptors, but lower affinities for D1-like receptors, muscarinic receptors, and 5HT2 receptors . In addition, it inhibits 5-HT uptake and has 5-HT1A agonistic effects .

The primary targets of this compound include :

- Target ID: CHEMBL214

- Sources: https://www.ncbi.nlm.nih.gov/pubmed/20022748

- Pharmacology: 0.8 nM [IC50]

- Target ID: CHEMBL217

- Pharmacology: 0.37 nM [EC50]

- Target ID: CHEMBL234

- Pharmacology: 0.4 nM [Ki]

- Target ID: CHEMBL219

- Pharmacology: 24.0 nM [Ki]

Clinical Applications and Studies

This compound has been investigated for various clinical applications:

- Schizophrenia: this compound was initially developed to treat schizophrenia . A study involving twenty schizophrenic inpatients with either predominantly positive or negative symptoms were treated with this compound .

- Major Depressive Disorder: this compound has been investigated as a therapy for major depressive disorder . An open clinical trial with 12 inpatients suffering from a major depressive episode (DSM-III-R) were treated with a fixed dosage of 15 mg per day of this compound for 28 days . After 4 weeks, 8 out of 12 patients showed a reduction of at least 50% in HAMD-17 total scores (mean HAMD-17 reduction of 56% in all patients), and half of the patients showed complete psychopathological remission (HAMD-17 < 8) . The onset of this compound's antidepressant action was notably rapid, with seven out of eight responders improving within the first 2 weeks of treatment and four patients being nearly asymptomatic within 1 week .

- Parkinson's Disease: this compound has been explored as a potential treatment for Parkinson's disease .

- Prolactinoma: this compound has been investigated as a therapy for prolactinoma .

Pharmacokinetics

The bioavailability of this compound is estimated to be 5% due to high first-pass metabolization . However, 14C distribution studies have shown that this compound readily crosses the blood-brain barrier, with brain concentrations at all intervals being much higher than corresponding plasma levels .

In Vivo and In Vitro Studies

- In Vivo: this compound was administered at increasing daily doses from 0.3 to 30 mg for 28 days via oral administration .

- In Vitro: this compound activity was evaluated in a [35S]GTPγS binding assay. Membranes of CHO cells stably expressing recombinant human 5-HT1A receptor were treated with [35S]GTPγS (0.1 nM) in assay buffer (HEPES (20 mM), pH 7.4, NaCl (100 mM), GDP (3 µM), MgCl2 (3 mM)) for 20 min at 22 °C. Efficacy is expressed as the increase in [35S]GTPγS binding observed with the agonist relative to that induced by a maximally effective concentration (10 µM) 5HT .

Mécanisme D'action

Roxindole acts as an agonist at several receptors:

Dopamine Receptors: It is a partial agonist at D2, D3, and D4 receptors, with preferential actions at autoreceptors.

Serotonin Receptors: It acts as an agonist at the 5-HT1A receptor and has weaker activity at the 5-HT1B and 5-HT1D receptors.

Serotonin Reuptake Inhibition: this compound inhibits serotonin reuptake, contributing to its antidepressant effects.

The compound’s actions at these receptors and its ability to inhibit serotonin reuptake are believed to underlie its therapeutic effects in various psychiatric and neurological disorders.

Comparaison Avec Des Composés Similaires

Spiperone: A dopamine antagonist with similar serotonergic properties.

AMI-193: Another compound with similar effects on the endoplasmic reticulum stress response.

Uniqueness of Roxindole: this compound’s unique combination of dopaminergic and serotonergic activity, along with its serotonin reuptake inhibition, distinguishes it from other compounds. Its preferential action at dopamine autoreceptors and its rapid antidepressant and anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Roxindole, chemically known as 3-[4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indol-5-ol hydrochloride, is a compound primarily recognized for its role as a dopamine autoreceptor agonist. Developed initially for the treatment of schizophrenia, this compound has garnered attention due to its unique pharmacological profile and potential applications in treating mood disorders, particularly depression.

This compound exhibits a complex mechanism of action, predominantly influencing the dopaminergic and serotonergic systems:

- Dopamine Receptors : this compound selectively agonizes presynaptic dopamine D2 receptors, which enhances dopaminergic neurotransmission. It also has notable affinity for D3 and D4 receptors, with pKi values of 8.55 and 8.93 respectively .

- Serotonin Receptors : The compound inhibits serotonin (5-HT) uptake and displays agonistic activity at 5-HT1A receptors while antagonizing 5-HT2A receptors . This dual action suggests a potential antidepressant effect, as serotonin modulation is critical in mood regulation.

Pharmacological Profile

This compound's pharmacological effects can be summarized in the following table:

| Activity | Type | Receptor | Effect |

|---|---|---|---|

| Dopamine Agonism | Selective | D2 | Enhances dopaminergic transmission |

| Serotonin Uptake Inhibition | Inhibitory | 5-HT Transporter | Increases serotonin availability |

| 5-HT1A Agonism | Agonistic | 5-HT1A | Potential antidepressant effect |

| 5-HT2A Antagonism | Antagonistic | 5-HT2A | Reduces anxiety-related symptoms |

Antidepressant Efficacy

This compound has demonstrated significant antidepressant properties in clinical settings. A notable open-label trial involving 12 patients with major depressive episodes revealed that:

- Response Rate : 67% of patients exhibited at least a 50% reduction in Hamilton Depression Rating Scale (HAMD-17) scores after four weeks of treatment .

- Rapid Onset : The onset of action was particularly rapid, with some patients showing improvement within the first week .

The following case study illustrates its efficacy:

"In an open trial, seven out of eight responders improved within the first two weeks of treatment, indicating that this compound may provide a fast-acting alternative to traditional antidepressants" .

Antipsychotic Properties

While originally developed for schizophrenia treatment, this compound's antipsychotic efficacy has been described as modest. In trials involving schizophrenic patients with predominantly negative symptoms, a moderate reduction (20%) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, it did not show significant effects on positive symptoms.

Safety and Side Effects

Despite its promising effects, clinical development for this compound was discontinued due to concerns over safety and efficacy profiles. The compound exhibited side effects typical of dopaminergic agents but lacked robust efficacy compared to established antipsychotics .

Propriétés

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYJZMMUGWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043895 | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112192-04-8 | |

| Record name | Roxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.